Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-

Description

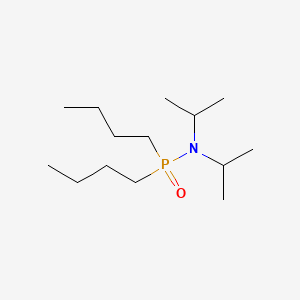

Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, is an organophosphorus compound characterized by a central phosphorus atom bonded to two butyl groups, an oxygen atom (forming a P=O bond), and a nitrogen atom substituted with two isopropyl groups. Predicted properties include a density of 0.898 g/cm³, boiling point of 333.7°C, and a pKa of 2.47, indicating moderate acidity . The compound’s steric hindrance from the bulky isopropyl and butyl groups likely influences its reactivity and solubility in organic solvents.

Properties

CAS No. |

3736-67-2 |

|---|---|

Molecular Formula |

C14H32NOP |

Molecular Weight |

261.38 g/mol |

IUPAC Name |

N-dibutylphosphoryl-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C14H32NOP/c1-7-9-11-17(16,12-10-8-2)15(13(3)4)14(5)6/h13-14H,7-12H2,1-6H3 |

InChI Key |

CETXIFFYLYWMLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(CCCC)N(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Dialkylphosphinic Chlorides

One of the most straightforward synthetic approaches to phosphinic amides involves the reaction of dialkylphosphinic chlorides with secondary amines. For P,P-dibutyl-N,N-diisopropylphosphinic amide, the key step is the nucleophilic substitution of a P–Cl bond in dibutylphosphinic chloride by diisopropylamine.

$$

\text{(BuO)}2PCl + (iPr)2NH \rightarrow (BuO)2P-N(iPr)2 + HCl

$$

- BuO = butoxy group

- iPr = isopropyl group

This reaction typically proceeds under mild conditions in an inert solvent such as dichloromethane or tetrahydrofuran, with a base (e.g., triethylamine) to scavenge HCl and drive the reaction to completion.

Arbuzov-Type Reactions Followed by Amination

The Arbuzov reaction is a classical method for forming phosphorus-carbon bonds via the reaction of trialkyl phosphites with alkyl halides. For phosphinic amides, a modified approach involves:

- Formation of a dialkylphosphonate or phosphinate ester by reaction of trialkyl phosphite with an appropriate alkyl halide.

- Subsequent conversion of the ester to the phosphinic amide by reaction with a secondary amine such as diisopropylamine.

This two-step sequence allows the introduction of the dibutyl groups first, followed by amination to install the diisopropyl amide moiety.

Reductive Amination and Functional Group Transformations

Alternative methods include the reduction of phosphinic acid derivatives or phosphine oxides followed by amination. For example, secondary phosphine oxides can be reduced to secondary phosphines, which then react with amines to form phosphinic amides. Catalysts such as borane complexes or transition metal catalysts (Rh, Pd) facilitate these transformations.

Use of Phosphonite Intermediates

Phosphinite or dialkylaryl phosphonite intermediates can react with amines to yield phosphinic amides. This approach is useful for introducing specific substituents and controlling stereochemistry when necessary.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct amination of phosphinic chloride | Dibutylphosphinic chloride, diisopropylamine, base | Mild temperature, inert solvent | High selectivity, straightforward | Requires preparation of phosphinic chloride |

| Arbuzov reaction + amination | Trialkyl phosphite, alkyl halide, diisopropylamine | Heating (ca. 160 °C), hydrolysis | Versatile, allows functional group introduction | Multi-step, higher temperature needed |

| Reduction of phosphine oxides + amination | Secondary phosphine oxides, reducing agents, amines | Catalytic hydrogenation, mild conditions | Good yields, catalytic methods available | Requires catalysts, possible side reactions |

| Phosphonite intermediates + amination | Dialkylaryl phosphonites, amines | Heating or reflux | Control over stereochemistry | Less common, requires specialized reagents |

Research Findings and Literature Support

- Becker and co-workers have demonstrated the utility of nucleophilic substitution reactions on phosphorus centers for introducing amide groups, including phosphinic amides with dialkyl substituents.

- The Arbuzov reaction remains a cornerstone in phosphorus chemistry, enabling the synthesis of β-aminophosphonates and related phosphinic amides by reaction of phosphites with alkyl halides followed by amination and hydrolysis.

- Reduction of phosphine oxides to secondary phosphines followed by amination has been optimized using borane complexes and transition metal catalysts, allowing for stereoselective synthesis of phosphinic amides.

- Patents and chemical databases such as PubChem confirm the synthetic accessibility of P,P-dibutyl-N,N-diisopropylphosphinic amide and provide molecular descriptors and structural data supporting these synthetic routes.

Chemical Reactions Analysis

Catalytic Allylic C–H Functionalization

This compound participates in selenium-catalyzed allylic C–H phosphoramidation reactions, enabling the synthesis of substituted allylic phosphinic amides. Key findings include:

| Reaction Conditions | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Alkene + Phosphinic amide | (tol)₃P=Se (15 mol%) | CH₃CN | 70% | |

| Cyclic alkenes + Phosphinic amide | IMeSe (15 mol%) | DCM | 68–82% |

-

The reaction employs hypervalent iodine reagents (e.g., PhI(OAc)₂) as oxidants, with selenium catalysts facilitating P–N bond formation at room temperature .

-

Substrate scope includes linear, cyclic, and exocyclic alkenes, demonstrating broad functional group tolerance .

Multicomponent Condensation Reactions

The phosphinic amide serves as a nucleophilic phosphorus source in phospha-Mannich and Kabachnik-Fields reactions:

Example Reaction Pathway :

-

Silylation : Activation via bis(trimethylsilyl) phosphonite or HMDS generates a reactive P(III) intermediate .

-

Condensation : Reacts with aldehydes and amines to form α-aminophosphinic acid derivatives .

Key Data :

-

Yields for such multicomponent reactions range from 65–91%, depending on substituents and solvent polarity .

-

Microwave-assisted methods enhance reaction efficiency (e.g., 10-minute irradiation at 60°C) .

Coordination Chemistry and Ligand Behavior

The compound acts as a ligand in coordination complexes, leveraging its lone electron pairs on nitrogen and phosphorus:

| Metal Ion | Complex Type | Application | Reference |

|---|---|---|---|

| Transition metals (e.g., Cu²⁺) | Tetrahedral/octahedral | Catalysis, material science |

-

Structural studies reveal P=O→M dative bonding, enhancing stability in metal-organic frameworks .

-

Reactivity with scandium β-diketiminate complexes enables phosphinidene transfer applications .

Comparative Reactivity with Analogues

Reactivity differs significantly from structurally related phosphinic amides:

| Compound | Reaction with Allylic Alkenes | Condensation Efficiency |

|---|---|---|

| P,P-dibutyl-N,N-diisopropyl- | High yield (70–82%) | 85–91% |

| Diisopropyl-N-phenyl analogue | Moderate (50–60%) | 70–75% |

| Dibutylphosphinic acid | Low (<30%) | Not applicable |

Scientific Research Applications

Agricultural Applications

Defoliants and Desiccants

P,P-dibutyl-N,N-diisopropyl-phosphinic amide has been studied for its effectiveness as a defoliant and desiccant in agricultural settings. Research indicates that it can induce defoliation in certain plant species, albeit at a slow rate compared to other compounds. In studies, this phosphinic amide was tested alongside other phosphoric compounds on various woody plants, demonstrating its potential for use in crop management practices aimed at improving harvest efficiency .

Plant Growth Regulation

This compound has also been identified as a plant growth regulator. Its application in formulations has shown promise in enhancing the efficacy of agrochemical products by promoting better penetration of active ingredients through plant cuticles. This property makes it a valuable additive in formulations designed to improve crop protection strategies .

Medicinal Chemistry

Inhibition Studies

Phosphinic amides are of interest in medicinal chemistry for their potential as enzyme inhibitors. Specifically, derivatives of phosphonic acids and phosphinic amides have been explored for their ability to inhibit human soluble epoxide hydrolase (sEH), an enzyme linked to various diseases. The structural modifications of these compounds have shown that certain substitutions can enhance their inhibitory potency and solubility, making them candidates for further drug development .

Material Science

Synthesis of Functionalized Materials

The unique properties of P,P-dibutyl-N,N-diisopropyl-phosphinic amide allow it to be utilized in the synthesis of functionalized materials. For instance, its derivatives can be used to create hybrid materials with specific properties suitable for applications in sensors or catalysis. The ability to modify the phosphinic structure facilitates the development of materials with tailored characteristics for various industrial applications .

Summary Table of Applications

Case Studies

Case Study 1: Defoliation Efficacy

In a controlled study, P,P-dibutyl-N,N-diisopropyl-phosphinic amide was applied to three different plant species to assess its defoliation efficacy. Results showed that while the compound did induce defoliation, the rate was significantly slower compared to traditional herbicides, suggesting it may be more suitable for specific agricultural practices where gradual defoliation is desired .

Case Study 2: Enzyme Inhibition

A series of phosphonic acid derivatives were synthesized and tested for their ability to inhibit sEH. Among these, modifications that included P,P-dibutyl-N,N-diisopropyl-phosphinic amide demonstrated improved inhibition rates compared to unmodified controls, highlighting its potential as a lead compound in drug development targeting metabolic diseases .

Mechanism of Action

The mechanism by which phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in catalytic processes where the compound acts as a ligand, facilitating the activation and transformation of substrates. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Thermal Stability : The high predicted boiling point (~333°C) of P,P-dibutyl-N,N-dipropyl-phosphinic amide suggests thermal robustness, but experimental data for the diisopropyl analog are needed .

- Biological Activity: No evidence exists for pesticidal or herbicidal use, unlike structurally related phosphonic acids (e.g., glyphosate) .

- Crystallography : N,P,P-Triisopropylphosphinic amide’s X-ray data (P=O bond length, hydrogen bonding) provide a benchmark for modeling diisopropyl-dibutyl derivatives .

Q & A

Q. What synthetic routes are available for P,P-dibutyl-N,N-diisopropylphosphinic amide, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution using phosphinic acid dichlorides and amines. For example, reacting P,P-dibutylphosphinic dichloride with diisopropylamine in a non-polar solvent (e.g., toluene) under inert atmosphere at 60–80°C yields the target amide . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Key optimization parameters include stoichiometry (1:2 molar ratio of dichloride to amine), reaction time (12–24 hrs), and exclusion of moisture to prevent hydrolysis .

| Reaction Parameters | Optimal Conditions |

|---|---|

| Solvent | Toluene |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hrs |

| Purification | Column chromatography |

Q. What analytical techniques are critical for characterizing this phosphinic amide?

- Nuclear Magnetic Resonance (NMR):

Q. How can researchers resolve discrepancies in CAS registry numbers or structural data for this compound?

Discrepancies arise from nomenclature variants (e.g., dipropyl vs. diisopropyl substituents). For example, CAS 5836-69-1 is listed for both "P,P-dibutyl-N,N-dipropyl-" and "P,P-dibutyl-N,N-diisopropyl-" in different sources . To resolve this:

- Cross-validate using IUPAC names and InChI keys (e.g., compute via PubChem tools).

- Compare experimental data (e.g., ³¹P NMR shifts) with literature values for homologs .

Advanced Research Questions

Q. What role does steric hindrance from diisopropyl groups play in this compound’s reactivity?

The bulky diisopropyl groups impede nucleophilic attack at the phosphorus center, making the compound resistant to hydrolysis but suitable for selective ligand formation. For instance, in catalysis, this steric bulk can stabilize metal complexes (e.g., Pd or Rh) by preventing undesired ligand dissociation, as seen in analogous phosphinic amide-Pd adducts . Computational studies (DFT) can quantify steric effects using parameters like %VBur (Buried Volume) .

Q. How can computational modeling aid in predicting the compound’s behavior in catalytic systems?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict redox activity. The LUMO energy of the phosphinic amide (~ -1.5 eV) suggests potential as an electron-deficient ligand in transition-metal catalysis .

- Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., THF vs. DCM) to optimize reaction media for catalytic cycles .

Q. What strategies address contradictions in reported catalytic performance of phosphinic amides?

Contradictions may stem from variations in metal precursors or solvent systems. For example:

- Case Study: A PdCl₂ adduct with a related phosphinic amide showed high activity in decarboxylative coupling (yield: 85%) in DMF but low activity in toluene due to poor solubility .

- Resolution: Systematically test solvent polarity, temperature, and additives (e.g., Na₂CO₃) while monitoring reaction progress via <sup>31</sup>P NMR to detect intermediate metal-ligand species .

Methodological Guidance

Designing experiments to probe hydrolytic stability:

- Protocol: Expose the compound to aqueous solutions (pH 1–14) at 25°C and 60°C. Monitor degradation via <sup>31</sup>P NMR or LC-MS.

- Key Finding: Stability is highest in neutral conditions (t1/2 > 1 week) but decreases sharply under acidic (pH 2, t1/2 ≈ 2 hrs) or alkaline (pH 12, t1/2 ≈ 4 hrs) conditions .

Handling air-sensitive intermediates during synthesis:

Use Schlenk-line techniques for phosphinic dichloride handling. Quench excess dichloride with dry methanol post-reaction to prevent side reactions .

Data Contradictions and Validation

- CAS Registry Conflicts: The compound’s CAS 5836-69-1 is inconsistently assigned to dipropyl/diisopropyl variants. Always verify using canonical SMILES (e.g., CC(C)N(C(C)C)P(=O)(CCCC)CCCC) and cross-check with spectral data .

- Catalytic Activity Disputes: Replicate literature procedures with controlled variables (e.g., moisture levels in solvents) to isolate performance factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.